Scopoline

説明

Synthesis Analysis

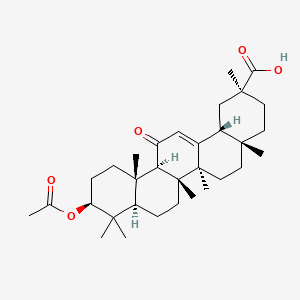

Scopoline was synthesized using 6,7-dehydrotropine as a key intermediate. Rhodium-catalyzed [4 + 3] cycloaddition chemistry and a modified Robinson–Schöpf reaction were each independently evaluated for their utility in constructing the tropane core .Molecular Structure Analysis

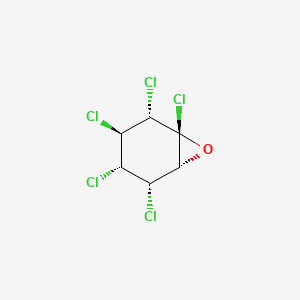

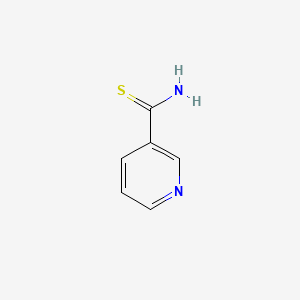

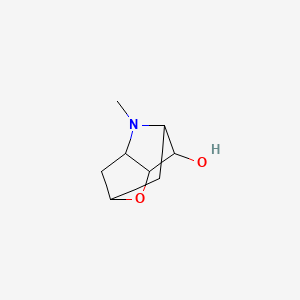

The molecular formula of Scopoline is C8H13NO2 . The InChI representation is InChI=1S/C8H13NO2/c1-9-5-2-4-3-6 (9)8 (11-4)7 (5)10/h4-8,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis

Scopoline has a molecular weight of 155.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The exact mass is 155.094628657 g/mol and the monoisotopic mass is also 155.094628657 g/mol .科学的研究の応用

Alzheimer’s Disease Research

Scopoline, also known as scopolamine, is utilized in neuroscience to create experimental models for Alzheimer’s disease. It is particularly effective in inducing cognitive disorders in these models due to its ability to permeate the blood-brain barrier. Its administration can lead to cholinergic dysfunction and an increase in amyloid-β deposition, both of which are significant markers of Alzheimer’s disease .

Antispasmodic Applications

In the medical field, scopoline derivatives are used as antispasmodic drugs. These compounds help relax smooth muscle tissues, thereby alleviating spasms in the gastrointestinal, renal, and biliary systems .

Motion Sickness Treatment

Scopoline acts as a competitive antagonist at muscarinic acetylcholine receptors, which gives it a parasympatholytic effect. This property makes it a valuable pharmaceutical substance for treating motion sickness and postoperative nausea and vomiting .

Ophthalmology

Due to its mydriatic properties, scopoline is more potent than hyoscyamine in dilating pupils. It is used in ophthalmological procedures to facilitate examination of the interior of the eyeball by causing pupil dilation .

Depression Treatment Research

Scopoline has potential applications in the treatment of depression. Research is ongoing to explore its efficacy, faster onset of action, and safety profile compared to existing antidepressants .

Synthetic Drug Production

Scopoline serves as a substrate for the production of semisynthetic drugs. An example is tiotropium bromide, which is used in the management of chronic obstructive pulmonary disease (COPD) .

Agricultural Production

The supply of scopoline is primarily met through large-scale cultivation of plant hybrids like Duboisia myoporoides and Duboisia leichhardtii. These plants are specifically grown for their high scopoline content, which is then extracted for various uses .

Biotechnological Research

Biotechnological approaches are being explored to optimize the biosynthesis of scopoline. Techniques like the use of callus cultures or genetically transformed hairy root cultures are under investigation to enhance production efficiency .

作用機序

- These receptors play a crucial role in cholinergic signaling and parasympathetic nervous system function .

- Notably, scopolamine was the first drug offered commercially as a transdermal delivery system due to its dose-dependent adverse effects .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

特性

IUPAC Name |

6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGPURSNXMUDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC3CC1C(C2O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871682 | |

| Record name | 4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scopoline | |

CAS RN |

20811-63-6, 487-27-4 | |

| Record name | Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20811-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Scopoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Scopoline?

A: Scopoline has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol. [, , , , ]

Q2: Can you describe the unique structural features of Scopoline?

A: Scopoline is a structurally distorted tropane alkaloid. It features a three-ring system with a 7β-hydroxytropane configuration. This unique structure arises from the intramolecular cyclization of its isomer, Scopine, which breaks the original epoxy group and forms a new ether bridge. []

Q3: How is the structure of Scopoline confirmed using spectroscopic techniques?

A: Proton (1H) and Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in fully assigning the spectral data for Scopoline and its derivatives, confirming its structure and providing insights into the C-6 configuration of its derivatives. [] Additionally, microwave spectroscopy studies in a supersonic jet expansion provided the first description of the distorted tropane ring in the gas phase. []

Q4: How does Scopoline exist in the gas phase?

A: Research shows that Scopoline exists predominantly as a single, stable conformer in the gas phase. This was confirmed using Fourier transform microwave spectroscopy within a pulsed supersonic jet. []

Q5: Can Scopoline be synthesized, and what are some notable derivatives?

A: Yes, Scopoline can be synthesized through various methods. One approach involves a concise route starting from 8-oxabicyclo[3.2.1]oct-6-en-3-ones, ultimately leading to functionalized Scopolines and related cage molecules. [] A notable derivative is Scopolamine N-oxide, synthesized and found to exhibit significant Acetylcholine esterase (AChE) inhibitory activity. []

Q6: How does the presence of a hydroxyl group influence the structure of Scopoline?

A: The hydroxyl group in Scopoline forms an intramolecular hydrogen bond with the nitrogen atom (O-H⋅⋅⋅N). This interaction stabilizes the molecule and forces the N-methyl group into a less stable axial conformation. []

Q7: What are the known biological activities of Scopoline and its derivatives?

A: Scopoline derivatives, particularly those synthesized from Datura innoxia, have shown promising acetylcholine esterase (AChE) and protease inhibitory activities. [] Scopoline itself has not demonstrated significant activity against these enzymes.

Q8: Are there any agricultural applications for Scopoline or related compounds?

A: Research suggests that Scopoline, as a coumarin found in sunflowers, may play a role in the plant's defense mechanisms against microorganisms, insects, and parasitic plants. This finding suggests potential applications in developing resistant sunflower varieties or in crop protection strategies. []

Q9: What analytical techniques are commonly used for the detection and quantification of Scopoline?

A: Various analytical methods are employed to study Scopoline. These include gas chromatography-mass spectrometry (GC-MS) for detection in biological samples, [, ] high-performance liquid chromatography (HPLC) for separation and quantification, [, ] and thin-layer chromatography (TLC) coupled with UV spectroscopy for identification and characterization. []

Q10: How is direct analysis in real time mass spectrometry (DART-MS) used in Scopoline research?

A: DART-MS has proven valuable in rapidly identifying and differentiating plant species, including those containing Scopoline, based on the unique chemical fingerprints of their seeds. This high-throughput technique analyzes seeds in their native form, eliminating the need for solvent extraction. []

Q11: Has Scopoline been detected in aged cognac, and what is its significance?

A: Research has identified Scopoline among other heterosides in aged cognac, originating from the wooden barrels used for aging. This finding highlights the complex chemical interactions between the cognac and the wood, contributing to the beverage's evolving flavor profile during maturation. []

Q12: What is known about the metabolism of Scopolamine, a related compound, in the human body?

A: Studies indicate that approximately 34% of transdermally administered Scopolamine is excreted in urine. [] A significant portion of this excreted Scopolamine (79%) exists in conjugated forms, primarily with glucuronic acid and/or sulfuric acid, while the remaining 21% is excreted in its unbound form. []

Q13: What are some promising areas for future research on Scopoline?

A: Future research could explore the potential of Scopoline derivatives as therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. [] Investigating the structure-activity relationships of novel Scopoline analogs could lead to the development of compounds with improved potency, selectivity, and safety profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。